

# Triisononanoïn as a Vehicle for Drug Delivery Systems: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Triisononanoïn*

Cat. No.: *B1632803*

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## Introduction

**Triisononanoïn**, a triester of glycerin and isononanoïc acid, is a non-greasy emollient and solvent with a favorable safety profile, making it an attractive candidate as a vehicle in advanced drug delivery systems. Its hydrophobic nature allows for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in pharmaceutical formulation. This document provides detailed application notes and protocols for utilizing **Triisononanoïn** in the development of nanoemulsions and self-emulsifying drug delivery systems (SEDDS) for topical and oral administration. While extensive public data on **Triisononanoïn** in pharmaceutical formulations is limited, the following protocols are based on established methodologies for similar triglyceride-based vehicles and can be adapted for its use.

## Key Characteristics of Triisononanoïn

Property	Description	Reference
Chemical Name	Propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate)	-
INCI Name	Triisononanoïn	-
Appearance	Clear, odorless liquid	
Functions	Skin conditioning, emollient, solvent, viscosity controlling agent	
Solubility	Insoluble in water, soluble in oils and organic solvents.	-

## Applications in Drug Delivery

**Triisononanoïn**'s properties make it a suitable lipid phase for various drug delivery platforms:

- Nanoemulsions: As the oil core in oil-in-water (o/w) nanoemulsions, **Triisononanoïn** can encapsulate lipophilic drugs, enhancing their stability and facilitating their transport across biological membranes.
- Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, **Triisononanoïn** can act as the oily phase that, upon gentle agitation in an aqueous medium like the gastrointestinal tract, spontaneously forms a fine emulsion, improving the dissolution and absorption of poorly soluble drugs.

## Experimental Protocols

### Protocol 1: Formulation of a Triisononanoïn-Based Nanoemulsion for Topical Delivery

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.

#### 1. Materials:

- Active Pharmaceutical Ingredient (API) - Poorly water-soluble (e.g., a corticosteroid or an antifungal agent)
- **Triisononanoiln** (Oil Phase)
- Surfactant (e.g., Polysorbate 80)
- Co-surfactant (e.g., Transcutol® P)
- Purified Water (Aqueous Phase)

## 2. Equipment:

- Magnetic stirrer with heating plate
- High-pressure homogenizer
- Particle size analyzer
- Zeta potential analyzer

## 3. Procedure:

- Preparation of the Oil Phase:
  - Accurately weigh the required amount of the API and dissolve it in **Triisononanoiln** with the aid of gentle heating (not exceeding 40°C) and stirring until a clear solution is obtained.
  - Add the co-surfactant to the oil phase and mix thoroughly.
- Preparation of the Aqueous Phase:
  - Dissolve the surfactant in purified water with gentle stirring.
- Formation of the Pre-emulsion:
  - Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., 1000-2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
- High-Pressure Homogenization:
  - Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
  - Cool the resulting nanoemulsion to room temperature.
- Characterization:

- Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion.
- Determine the encapsulation efficiency of the API.

Table 1: Example Formulation and Characterization Data for a **Triisononano**in-Based Nanoemulsion

Parameter	Value
Composition	
API	1% (w/w)
Triisononano	10% (w/w)
Polysorbate 80	15% (w/w)
Transcutol® P	5% (w/w)
Purified Water	q.s. to 100%
Characterization	
Mean Droplet Size	150 ± 5 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	-25 ± 2 mV
Encapsulation Efficiency	> 90%

## Protocol 2: Formulation of a Triisononano

### in-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a liquid SEDDS formulation for oral delivery of a poorly water-soluble drug.

#### 1. Materials:

- Active Pharmaceutical Ingredient (API) - Poorly water-soluble (e.g., a BCS Class II drug)
- **Triisononano**in (Oil Phase)
- Surfactant (e.g., Cremophor® EL)

- Co-surfactant (e.g., Propylene Glycol)

## 2. Equipment:

- Vortex mixer
- Water bath
- UV-Vis Spectrophotometer

## 3. Procedure:

- Solubility Studies:
  - Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients. **Triisononanoïn** would be evaluated as a potential oil phase.
- Construction of Ternary Phase Diagrams:
  - Prepare a series of formulations with varying ratios of oil (**Triisononanoïn**), surfactant, and co-surfactant.
  - Visually observe the self-emulsification properties of each formulation upon dilution with water to identify the optimal concentration ranges that form stable nanoemulsions.
- Preparation of the SEDDS Formulation:
  - Accurately weigh the required amounts of **Triisononanoïn**, surfactant, and co-surfactant in a glass vial.
  - Heat the mixture in a water bath at 40°C to ensure homogeneity.
  - Add the API to the mixture and vortex until a clear solution is obtained.
- Characterization:
  - Self-Emulsification Time: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and record the time taken to form a clear or slightly bluish-white emulsion.
  - Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion after dilution.
  - Drug Content: Assay the amount of API in the formulation.

Table 2: Example Formulation and Characterization Data for a **Triisononanoïn**-Based SEDDS

Parameter	Value
Composition	
API	50 mg/g
Triisononanoïn	30% (w/w)
Cremophor® EL	50% (w/w)
Propylene Glycol	20% (w/w)
Characterization	
Self-Emulsification Time	< 1 minute
Mean Droplet Size (after dilution)	100 ± 10 nm
Polydispersity Index (PDI)	< 0.3
Drug Content	99.5 ± 0.5%

## Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis bag method to evaluate the in vitro release of an API from a **Triisononanoïn**-based formulation.

### 1. Materials and Equipment:

- **Triisononanoïn**-based formulation (Nanoemulsion or SEDDS)
- Dialysis membrane (with appropriate molecular weight cut-off)
- Phosphate buffered saline (PBS, pH 7.4) as release medium
- Magnetic stirrer
- HPLC or UV-Vis Spectrophotometer

### 2. Procedure:

- Soak the dialysis membrane in the release medium for 12 hours before use.
- Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.
- Seal both ends of the dialysis bag.

- Immerse the bag in a beaker containing a known volume of the release medium, maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analyze the withdrawn samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released over time.

## Protocol 4: In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to assess the skin permeation of an API from a topical **Triisononano**in-based nanoemulsion.

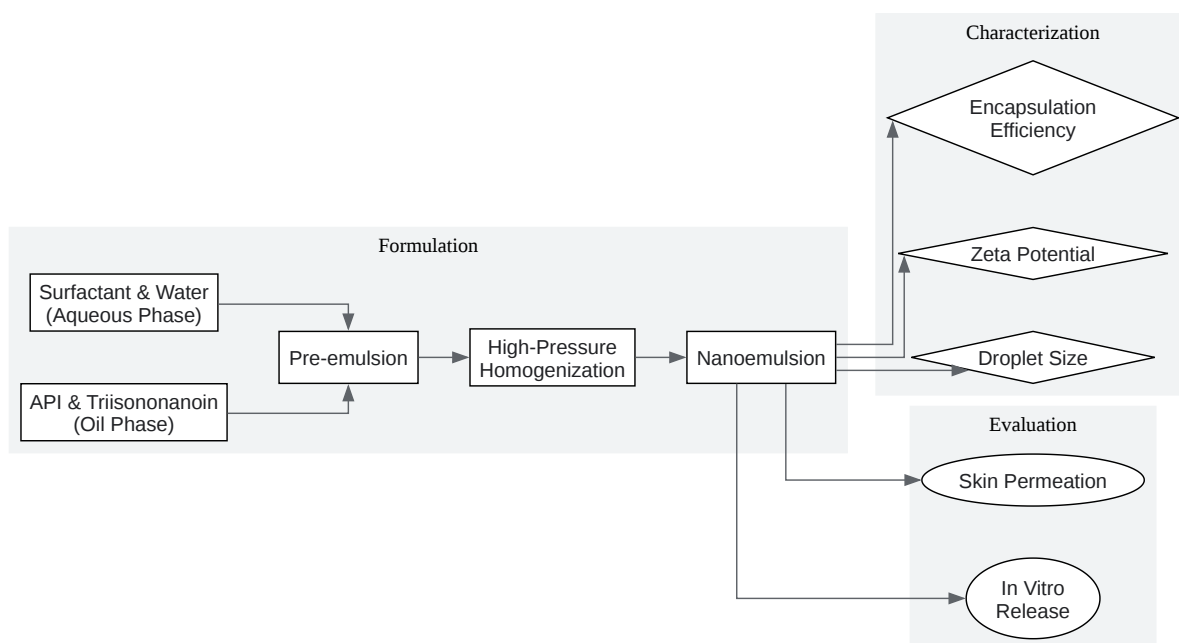
### 1. Materials and Equipment:

- **Triisononano**in-based nanoemulsion
- Excised human or animal skin (e.g., porcine ear skin)
- Franz diffusion cells
- Receptor medium (e.g., PBS with a solubilizing agent)
- Water bath with circulator
- HPLC or other suitable analytical instrument

### 2. Procedure:

- Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
- Apply a known amount of the nanoemulsion formulation to the skin surface in the donor compartment.
- At specific time points, collect samples from the receptor compartment and replace with fresh medium.
- At the end of the study, dismantle the cell, and wash the skin surface to remove any unpenetrated formulation.
- Analyze the drug concentration in the collected samples to determine the cumulative amount of drug permeated per unit area.
- The skin can be further processed to determine the amount of drug retained in different skin layers.

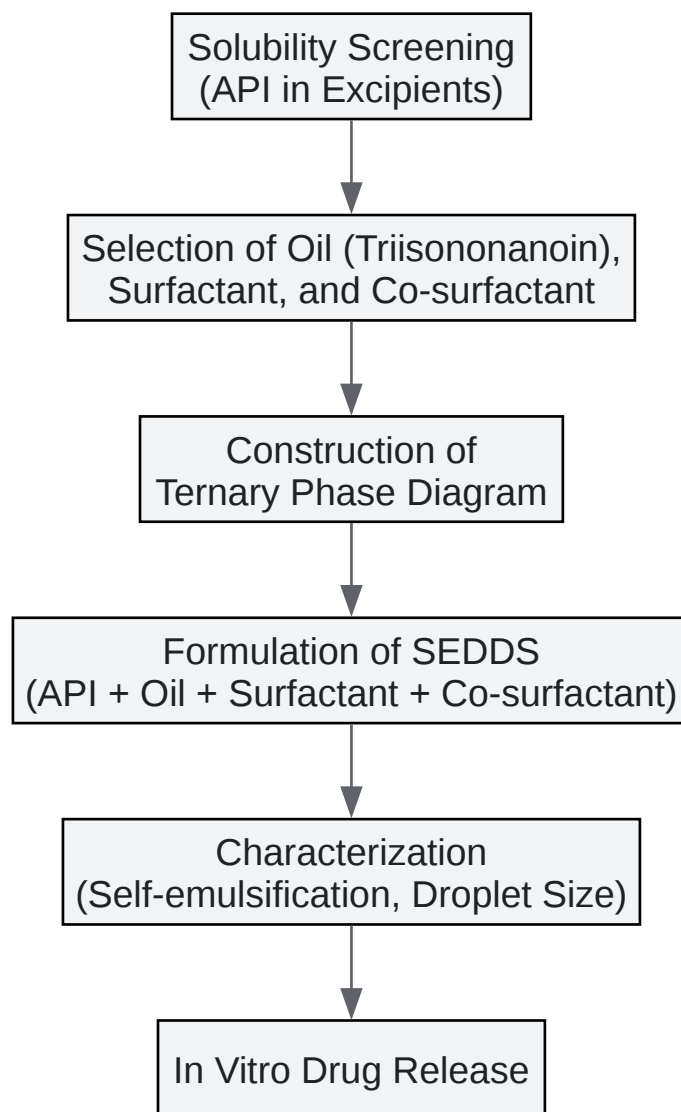
## Visualizations



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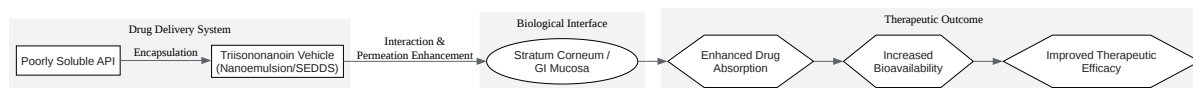
Caption: Workflow for the formulation and evaluation of a **Triisononanoïn**-based nanoemulsion.





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Caption: Development process for a **Triisononanoïn**-based Self-Emulsifying Drug Delivery System (SEDDS).



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